molecular formula C24H22N4O3S B11623931 (3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11623931
M. Wt: 446.5 g/mol
InChI Key: XQVUDSLKETWASJ-VXPUYCOJSA-N
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Description

The compound (3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring system.

    Attachment of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the thiazolotriazole intermediate.

    Formation of the Indolone Moiety: The final step involves the condensation of the thiazolotriazole intermediate with an indolone derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Research in this area focuses on understanding its interaction with biological targets.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-(2-(4-Ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one lies in its specific functional groups and their arrangement. The butoxyphenyl group, in particular, may confer unique chemical and biological properties compared to its methoxy or ethoxy analogs. This can result in differences in reactivity, solubility, and biological activity, making it a compound of significant interest for further study.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H22N4O3S/c1-3-5-14-31-16-12-10-15(11-13-16)21-25-24-28(26-21)23(30)20(32-24)19-17-8-6-7-9-18(17)27(4-2)22(19)29/h6-13H,3-5,14H2,1-2H3/b20-19-

InChI Key

XQVUDSLKETWASJ-VXPUYCOJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC)SC3=N2

Origin of Product

United States

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